molecular formula C9H7N3O2 B155098 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 10198-74-0

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B155098
CAS No.: 10198-74-0
M. Wt: 189.17 g/mol
InChI Key: KYJMYKDNPYLJLR-UHFFFAOYSA-N
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Description

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base, followed by cyclization and oxidation steps. One common method involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methanol derivatives.

Scientific Research Applications

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are facilitated by the nitrogen atoms in the pyridine and pyrimidine rings, which can form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-YL)pyrimidine-4,6-diol
  • 2-(Pyridin-2-YL)pyrimidine-4,6-dione
  • 2-(Pyridin-2-YL)pyrimidine-4-thiol

Uniqueness

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is unique due to the presence of hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. This structural feature enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the combination of pyridine and pyrimidine rings provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

4-hydroxy-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMYKDNPYLJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626985
Record name 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-74-0
Record name 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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